![molecular formula C10H10ClN B3148486 2-(3-Chlorophenyl)-2-methylpropanenitrile CAS No. 64798-33-0](/img/structure/B3148486.png)
2-(3-Chlorophenyl)-2-methylpropanenitrile
Overview
Description
2-(3-Chlorophenyl)-2-methylpropanenitrile, commonly referred to as CMPC, is an organic compound with a variety of uses in scientific research. It is a colorless liquid with a slightly sweet odor and is soluble in both organic and aqueous solvents. CMPC is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of applications, including organic synthesis, catalysis, and biochemistry.
Scientific Research Applications
- Role : 2-(3-Chlorophenyl)-2-methylpropanenitrile derivatives have been explored as ligands for adrenoceptors, dopamine receptors (DAT), serotonin receptors (5-HT), and monoamine oxidase (MAO). Researchers have identified hits and leads within this class, making it a valuable tool for drug discovery .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
It is structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), also known as [(3-chlorophenyl)hydrazono]malononitrile . CCCP is a chemical inhibitor of oxidative phosphorylation , suggesting that 2-(3-Chlorophenyl)-2-methylpropanenitrile might interact with similar targets.
Mode of Action
Based on its structural similarity to cccp, it might act as a nitrile, hydrazone, and protonophore . These compounds typically interact with their targets, leading to changes in cellular processes such as oxidative phosphorylation .
Biochemical Pathways
Compounds with similar structures, such as cccp, are known to disrupt oxidative phosphorylation . This disruption could affect various downstream effects, including energy production and cellular metabolism.
Pharmacokinetics
Similar compounds are known to undergo extensive hepatic first-pass metabolism, which can significantly impact their bioavailability .
Result of Action
Compounds with similar structures, such as cccp, can cause the gradual destruction of living cells and death of the organism . They can also disrupt lysosomal degradation during autophagy .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylpropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJBBMPFLUJOPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-methylpropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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